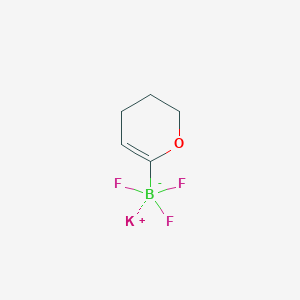
potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3OK. It is a potassium salt of trifluoroborate, featuring a 3,4-dihydro-2H-pyran ring. This compound is utilized in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide typically involves the reaction of 3,4-dihydro-2H-pyran with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and drying.
化学反应分析
Types of Reactions
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, depending on the specific reaction and conditions.
相似化合物的比较
Similar Compounds
Potassium(3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide: Similar structure but with a benzopyran ring.
Potassium(3,4-dihydro-2H-pyran-4-yl)trifluoroboranuide: Similar structure but with a different substitution pattern on the pyran ring.
Uniqueness
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.
属性
分子式 |
C5H7BF3KO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |
InChI 键 |
DFGQBGLCZCOPBK-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CCCCO1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


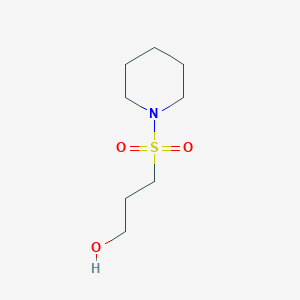
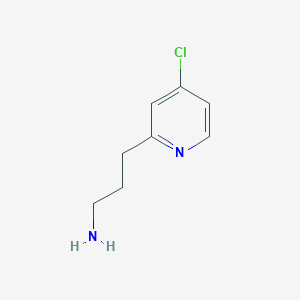
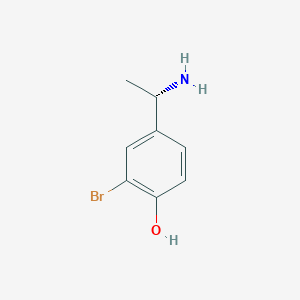

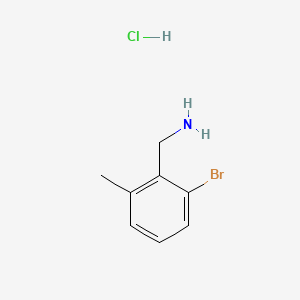

![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
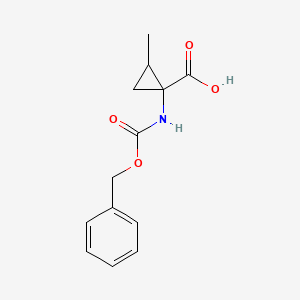



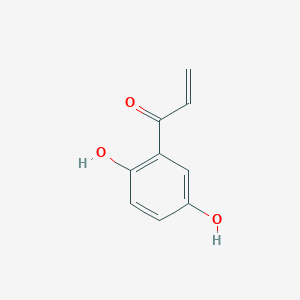
![Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13549895.png)
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
